Cas no 89354-02-9 (Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-)
89354-02-9 structure
Product Name:Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-
CAS No:89354-02-9
MF:C13H16F3N3O4
MW:335.279053688049
CID:603446
PubChem ID:20503003
Update Time:2025-04-19
Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-
- N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)aniline
- VCHNZZKHUVFNHU-UHFFFAOYSA-N
- 89354-02-9
- SCHEMBL11206500
- DTXSID10608197
-
- Inchi: 1S/C13H16F3N3O4/c1-4-17(7-8(2)3)12-10(18(20)21)5-9(13(14,15)16)6-11(12)19(22)23/h5-6,8H,4,7H2,1-3H3
- InChI Key: VCHNZZKHUVFNHU-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=C(C=1)[N+](=O)[O-])N(CC)CC(C)C)[N+](=O)[O-])(F)F
Computed Properties
- Exact Mass: 335.10929049g/mol
- Monoisotopic Mass: 335.10929049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 94.9Ų
Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)- Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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